molecular formula C27H32O6 B1197367 17beta-Acetyl-1,2,3,4,6alpha,7alpha,10,12,13,14alpha,16,17-dodecahydro-3beta-hydroxy-10beta,13beta-dimethyl-5beta,8beta-etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylic anhydride acetate CAS No. 25495-42-5

17beta-Acetyl-1,2,3,4,6alpha,7alpha,10,12,13,14alpha,16,17-dodecahydro-3beta-hydroxy-10beta,13beta-dimethyl-5beta,8beta-etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylic anhydride acetate

Cat. No. B1197367
CAS RN: 25495-42-5
M. Wt: 452.5 g/mol
InChI Key: PSLJWFDKICJBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17beta-Acetyl-1,2,3,4,6alpha,7alpha,10,12,13,14alpha,16,17-dodecahydro-3beta-hydroxy-10beta,13beta-dimethyl-5beta,8beta-etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylic anhydride acetate is a steroid lactone.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound was synthesized by protecting the C10 hydrogen from epimerization with the C17 ketone cyanohydrin acetate. Its structure was verified using UV NMR and conversion to the 10beta form (Farkas & OToole, 1971).
  • Another study on a related compound, C22H29F3O5S, revealed its crystal structure with a fused four-ring steroidal system and specific chair and envelope conformations for the rings (Zhou et al., 2015).

Chemical Properties and Reactions

  • A study demonstrated the synthesis of various steroidal ketones with anti-implantational and antidecidual activities, highlighting the diverse chemical properties and reactions these compounds can undergo (Grunwell et al., 1976).
  • Research on cyclopenta[a]phenanthrenes revealed insights into their synthesis and potential biological activities, such as carcinogenicity, which is crucial for understanding the biochemical interactions of similar compounds (Bhatt, 1988).

Application in Biological Studies

  • The compound's derivatives, such as 16β-Bromo-17-hydroxy­pregn-4-ene-3,11,20-trione chloroform solvate, are important intermediates in the synthesis of hormone pharmaceuticals, indicating their relevance in biomedical research (Nie et al., 2006).
  • Another derivative, 2,9alpha-dimethyl-2'-hydroxy-6,7-benzomorphan, synthesized from related compounds, demonstrates the versatility of these molecules in pharmacological research (Inoue & May, 1976).

Molecular and Crystal Structure Studies

  • The study of prednisolone acetate, a structurally similar compound, using a transferred multipolar atom model, highlights the importance of understanding the molecular and crystal structures of these compounds for their application in drug development (Shahid et al., 2017).

properties

CAS RN

25495-42-5

Product Name

17beta-Acetyl-1,2,3,4,6alpha,7alpha,10,12,13,14alpha,16,17-dodecahydro-3beta-hydroxy-10beta,13beta-dimethyl-5beta,8beta-etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylic anhydride acetate

Molecular Formula

C27H32O6

Molecular Weight

452.5 g/mol

IUPAC Name

(5-acetyl-6,10-dimethyl-17,19-dioxo-18-oxahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docosa-8,21-dien-13-yl) acetate

InChI

InChI=1S/C27H32O6/c1-14(28)17-5-6-18-24(17,3)9-8-19-25(4)10-7-16(32-15(2)29)13-26(25)11-12-27(18,19)21-20(26)22(30)33-23(21)31/h8,11-12,16-18,20-21H,5-7,9-10,13H2,1-4H3

InChI Key

PSLJWFDKICJBAP-UHFFFAOYSA-N

SMILES

CC(=O)C1CCC2C1(CC=C3C24C=CC5(C3(CCC(C5)OC(=O)C)C)C6C4C(=O)OC6=O)C

Canonical SMILES

CC(=O)C1CCC2C1(CC=C3C24C=CC5(C3(CCC(C5)OC(=O)C)C)C6C4C(=O)OC6=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
17beta-Acetyl-1,2,3,4,6alpha,7alpha,10,12,13,14alpha,16,17-dodecahydro-3beta-hydroxy-10beta,13beta-dimethyl-5beta,8beta-etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylic anhydride acetate
Reactant of Route 2
17beta-Acetyl-1,2,3,4,6alpha,7alpha,10,12,13,14alpha,16,17-dodecahydro-3beta-hydroxy-10beta,13beta-dimethyl-5beta,8beta-etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylic anhydride acetate
Reactant of Route 3
Reactant of Route 3
17beta-Acetyl-1,2,3,4,6alpha,7alpha,10,12,13,14alpha,16,17-dodecahydro-3beta-hydroxy-10beta,13beta-dimethyl-5beta,8beta-etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylic anhydride acetate
Reactant of Route 4
17beta-Acetyl-1,2,3,4,6alpha,7alpha,10,12,13,14alpha,16,17-dodecahydro-3beta-hydroxy-10beta,13beta-dimethyl-5beta,8beta-etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylic anhydride acetate
Reactant of Route 5
17beta-Acetyl-1,2,3,4,6alpha,7alpha,10,12,13,14alpha,16,17-dodecahydro-3beta-hydroxy-10beta,13beta-dimethyl-5beta,8beta-etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylic anhydride acetate
Reactant of Route 6
17beta-Acetyl-1,2,3,4,6alpha,7alpha,10,12,13,14alpha,16,17-dodecahydro-3beta-hydroxy-10beta,13beta-dimethyl-5beta,8beta-etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylic anhydride acetate

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